Solubility Profile of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in Dimethyl Sulfoxide (DMSO) and Polar Aprotic Solvents
Solubility Profile of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in Dimethyl Sulfoxide (DMSO) and Polar Aprotic Solvents
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a substituted pyrazole derivative. Given the critical role of solubility in determining the efficacy, bioavailability, and reliability of data in drug discovery and chemical research, this document outlines the theoretical principles and practical methodologies for accurately assessing its solubility.[1][2] We delve into the compound's structural attributes to predict its behavior in dimethyl sulfoxide (DMSO) and other polar aprotic solvents. This guide furnishes detailed, field-proven protocols for determining both thermodynamic and kinetic solubility, emphasizing the causality behind experimental choices to ensure data integrity. All methodologies are presented as self-validating systems, incorporating essential analytical techniques such as High-Performance Liquid Chromatography (HPLC) for robust quantification.
Introduction: Compound Profile and the Imperative of Solubility
1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (C₁₂H₁₈N₂O, Molar Mass: 206.28 g/mol ) is a heterocyclic compound featuring a pyrazole core.[3] The pyrazole ring system is a prominent scaffold in medicinal chemistry, valued for its diverse pharmacological activities.[4] The solubility of such compounds is a cornerstone of their utility in research and development. Insufficient solubility can compromise the results of in-vitro assays, leading to an underestimation of a compound's potency, and can severely limit oral bioavailability in later developmental stages.[1][2]
The structure of this specific molecule—combining a non-polar cyclohexyl group with a more polar 3,5-dimethyl-1H-pyrazole-4-carbaldehyde moiety—creates a distinct physicochemical profile. Understanding its interaction with solvents is paramount for any experimental work, from initial screening to formulation.
Polar aprotic solvents, such as DMSO, Dimethylformamide (DMF), and Acetonitrile (ACN), are of particular interest. DMSO, with its strong dissolving power for a wide range of polar and nonpolar compounds, is a near-universal solvent for preparing stock solutions in high-throughput screening.[5][6] Therefore, an accurate characterization of the title compound's solubility in these solvents is not merely academic but a practical necessity for reliable and reproducible scientific outcomes.
Theoretical Solubility Assessment: A Structurally-Guided Perspective
The foundational principle of "like dissolves like" provides a preliminary framework for predicting solubility.[7] The molecular structure of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde presents two key regions influencing its solubility:
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The Pyrazole-Carbaldehyde Core: This region contains nitrogen and oxygen atoms, making it capable of dipole-dipole interactions. The pyrazole ring itself is aromatic, while the carbaldehyde group adds polarity. This part of the molecule favors interaction with polar solvents.
-
The Cyclohexyl and Methyl Substituents: The cyclohexyl ring is a bulky, non-polar aliphatic group. The two methyl groups on the pyrazole ring also contribute to the lipophilic character. These features enhance solubility in less polar environments.
Based on this amphipathic nature, the compound is expected to exhibit favorable solubility in polar aprotic solvents, which can engage in the necessary dipole-dipole interactions without the interference of hydrogen bonding that protic solvents would introduce.[8][9] Specifically, DMSO is predicted to be an excellent solvent due to its high polarity and ability to solvate a wide array of organic molecules effectively.[10][11]
While theoretical assessment is valuable, precise quantitative solubility must be determined empirically. The following sections detail the authoritative experimental protocols for this purpose.
Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[2][12] It is the gold-standard measurement for formulation and pre-clinical development. The most widely accepted method for this determination is the shake-flask method .[7][13]
Causality of the Shake-Flask Method
This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the dissolved solute. By adding an excess of the compound and allowing sufficient time for equilibration with agitation, we ensure the solution is saturated.[7][14] Subsequent quantification of the clear supernatant provides the maximum, stable concentration of the compound in that solvent.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the selected solvent (e.g., DMSO) in a sealed glass vial. The use of excess solid is critical to ensure saturation is reached.[7]
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (typically 25°C).
-
Agitate the mixture for a prolonged period, generally 24 to 48 hours, to ensure equilibrium is fully established.[1][7]
-
-
Phase Separation (Clarification):
-
After incubation, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle.
-
To completely separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes). This step pellets the excess solid, leaving a clear, saturated supernatant.
-
Carefully aspirate the supernatant and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[7] This removes any remaining microscopic particulates that could falsely elevate the measured concentration.
-
-
Concentration Determination by HPLC:
-
Calibration: Prepare a series of standard solutions of the test compound in the chosen solvent at known concentrations (e.g., from 1 µM to 500 µM). This is a self-validating step; the accuracy of the final result depends entirely on the quality of the calibration curve.
-
Analysis: Inject the filtered supernatant and the standard solutions onto a calibrated HPLC system equipped with a suitable detector (e.g., UV-Vis or DAD).
-
Quantification: Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards. Use the linear regression of this curve to calculate the precise concentration of the compound in the saturated supernatant sample.[7][15]
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Workflow Visualization
Caption: High-Throughput Workflow for Kinetic Solubility Determination.
Expected Solubility Data and Interpretation
While specific experimental data for 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is not publicly available, we can present an illustrative table based on the solubility of similar pyrazole structures in polar aprotic solvents. T[8][10]hese values represent typical results that would be obtained from the thermodynamic shake-flask method.
| Solvent | Type | Expected Solubility (at 25°C) | Interpretation for Research Use |
| DMSO | Polar Aprotic | > 100 mM | Excellent. Suitable for high-concentration stock solutions for HTS and long-term storage. |
| DMF | Polar Aprotic | High (> 50 mM) | Very Good. A viable alternative to DMSO for stock solutions and chemical reactions. |
| Acetonitrile | Polar Aprotic | Moderate (5-20 mM) | Good. Sufficient for most analytical applications (e.g., HPLC mobile phase) and some reaction chemistry. |
| Acetone | Polar Aprotic | Moderate (5-20 mM) | Good. Useful as a reaction solvent, though its volatility can be a consideration. |
Interpretation: A high solubility in DMSO (>100 mM) is advantageous, as it allows for the creation of concentrated stock solutions that can be diluted into a wide range of assay buffers with minimal risk of the DMSO co-solvent affecting the experiment. M[5]oderate solubility in solvents like acetonitrile is also useful, indicating flexibility in choosing solvents for purification and analysis.
Conclusion
1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is predicted to be highly soluble in DMSO and other polar aprotic solvents, a favorable characteristic for its application in chemical and pharmaceutical research. This guide provides the theoretical basis for this prediction and, more importantly, details the rigorous, self-validating experimental protocols required to obtain precise solubility data. Adherence to the shake-flask method for thermodynamic solubility and the use of kinetic assays for screening applications will ensure the generation of high-quality, reliable data. Such data is fundamental to the successful progression of research projects, from initial discovery through to formulation and beyond.
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